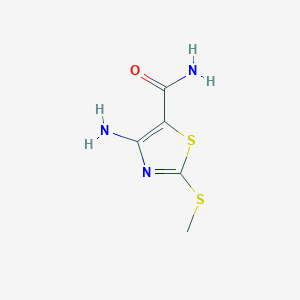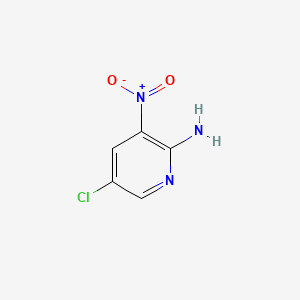
4-Amino-2-(methylthio)thiazole-5-carboxamide
Overview
Description
4-Amino-2-(methylthio)thiazole-5-carboxamide is a compound with the molecular formula C5H7N3OS2 . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities . For example, aryl thiazoles were prepared and evaluated for their anticancer actions .Molecular Structure Analysis
The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-2-(methylthio)thiazole-5-carboxamide is 171.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its exact mass is 170.99248952 g/mol and its monoisotopic mass is 170.99248952 g/mol .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole scaffold, which is a part of the compound , has been associated with anticancer activity . This suggests that 4-Amino-2-(methylthio)thiazole-5-carboxamide could potentially be used in the development of new anticancer drugs .
Antioxidant Activity
2-Aminothiazole-based compounds, including 4-Amino-2-(methylthio)thiazole-5-carboxamide, have been found to exhibit antioxidant activity . This means they could be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
The 2-aminothiazole scaffold has been associated with antimicrobial activity . This suggests that 4-Amino-2-(methylthio)thiazole-5-carboxamide could potentially be used in the development of new antimicrobial drugs .
Anti-inflammatory Activity
2-Aminothiazole-based compounds have been found to exhibit anti-inflammatory activity . This means they could be used in the treatment of inflammatory diseases .
Neuroprotective Activity
Thiazole derivatives, including 4-Amino-2-(methylthio)thiazole-5-carboxamide, have been suggested to have a broad potential application in neurological disorders . This suggests that they could be used in the treatment of various neurological conditions .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been associated with antitumor and cytotoxic activity . This suggests that 4-Amino-2-(methylthio)thiazole-5-carboxamide could potentially be used in the development of new antitumor drugs .
Mechanism of Action
Target of Action
The compound 4-Amino-2-(methylthio)thiazole-5-carboxamide, also known as 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . This class of compounds has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . One of the primary targets of this compound is Traf2- and Nck-interacting kinase (TNIK), which regulates the Wnt signaling pathway .
Mode of Action
The compound interacts with its target, TNIK, through hydrogen bond interactions . This interaction can inhibit the function of TNIK, thereby regulating the Wnt signaling pathway . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .
Biochemical Pathways
The inhibition of TNIK by 4-Amino-2-(methylthio)thiazole-5-carboxamide affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell proliferation .
Result of Action
The result of the action of 4-Amino-2-(methylthio)thiazole-5-carboxamide is the inhibition of cancer cell proliferation . By targeting TNIK and disrupting the Wnt signaling pathway, the compound can potentially inhibit the growth and proliferation of cancer cells .
Future Directions
Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are used in the cure of cancer and have been prepared for expenditure in cancer therapy . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-10-5-8-3(6)2(11-5)4(7)9/h6H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCLRMIUWNNJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315457 | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)thiazole-5-carboxamide | |
CAS RN |
39736-30-6 | |
| Record name | 39736-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)










